molecular formula C24H41NO9 B11709713 Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

Cat. No.: B11709713
M. Wt: 487.6 g/mol
InChI Key: RVOHFQLIULTWCK-UHFFFAOYSA-N
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Description

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is a carbohydrate-based surfactant with the molecular formula C24H41NO9. It is known for its unique structure, which includes a decyl group attached to a glucopyranoside backbone that is acetylated at multiple positions. This compound is used in various scientific research applications due to its surfactant properties and its ability to interact with biological molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside typically involves the acetylation of 2-deoxy-D-glucose followed by the introduction of the decyl group. One common method includes the phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group to form triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl phosphonate. This intermediate is then treated with decan-1-ol and aqueous iodine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-throughput glycan screening and glyco-engineered mammalian cell expression systems to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the glucopyranoside backbone.

    Reduction: This can be used to alter the acetyl groups or the decyl chain.

    Substitution: This reaction can replace the acetyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside involves its interaction with biological membranes and proteins. The decyl group allows the compound to integrate into lipid bilayers, while the glucopyranoside backbone can interact with proteins and other biomolecules. This dual interaction facilitates the compound’s role as a surfactant and its potential use in drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is unique due to its decyl group, which enhances its surfactant properties and its ability to interact with lipid bilayers. This makes it particularly useful in applications requiring membrane integration and interaction with biological molecules .

Properties

Molecular Formula

C24H41NO9

Molecular Weight

487.6 g/mol

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-decoxyoxan-2-yl)methyl acetate

InChI

InChI=1S/C24H41NO9/c1-6-7-8-9-10-11-12-13-14-30-24-21(25-16(2)26)23(33-19(5)29)22(32-18(4)28)20(34-24)15-31-17(3)27/h20-24H,6-15H2,1-5H3,(H,25,26)

InChI Key

RVOHFQLIULTWCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Origin of Product

United States

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